Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.06 g/mol . It belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure combining imidazole and pyridine rings. The chloro substituent at position 5 and the ethyl ester group at position 3 define its chemical reactivity and applications, primarily as a pharmaceutical intermediate .
Properties
IUPAC Name |
ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGAHGCKVFWBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670236 | |
| Record name | Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-51-2 | |
| Record name | Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Summary Table of Preparation Methods
| Step | Reactants/Intermediates | Conditions | Key Notes | Yield Range (%) |
|---|---|---|---|---|
| 1 | 2-amino-5-chloropyridine + DMF-DMA | 50–110°C, 2–10 h | Formation of amidine intermediate | ~Quantitative |
| 2 | Amidines + Ethyl bromoacetate + Base | 50–150°C, 5–35 h | Cyclization and substitution to target | 70–90 |
| Work-up | Extraction, drying, rotary evaporation, recrystallization | Room temperature | Purification to high purity | — |
| One-pot | Combined steps 1 and 2 in single vessel | Sequential heating, mild conditions | Simplifies process, reduces time and solvent use | Comparable to stepwise |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it has been utilized in the development of anti-cancer and anti-inflammatory drugs. Research indicates that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. In one study, compounds derived from imidazo[1,2-a]pyridine demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM against resistant strains of tuberculosis, suggesting that this class of compounds could lead to new treatments for drug-resistant infections .
Case Study: Anti-Tuberculosis Agents
A focused set of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and screened against Mycobacterium tuberculosis H37Rv. The results showed that several compounds had MIC values ≤0.006 μM, surpassing the efficacy of existing clinical candidates . This highlights the potential of this compound derivatives as promising anti-tubercular agents.
Biochemical Research
Enzyme Inhibition and Receptor Binding Studies
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. These studies are critical for understanding the biological pathways involved in various diseases and for identifying potential therapeutic targets . The compound's ability to modulate enzyme activity makes it a valuable tool in drug discovery and development.
Agricultural Chemistry
Development of Agrochemicals
The compound is also being explored for its potential use in agricultural chemistry. Researchers are investigating its application in developing agrochemicals such as herbicides and fungicides aimed at improving crop yields. The unique chemical structure of this compound may provide enhanced efficacy compared to traditional agricultural chemicals .
Material Science
Enhancing Material Properties
In material science, this compound can be incorporated into polymer formulations to improve properties such as thermal stability and chemical resistance. This application is particularly relevant in the development of advanced materials used in various industrial applications .
Diagnostic Applications
Imaging Techniques Development
Researchers are investigating the role of this compound in developing diagnostic agents for imaging techniques. These agents can aid in the early detection of diseases by enhancing imaging contrast or targeting specific biological markers .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Reactivity and Functional Differences
Chlorine Position Impact :
- The 5-chloro derivative exhibits distinct electronic effects compared to the 6-chloro analog. For example, ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with N-chlorosuccinimide (NCS) to form 5-(chloromethyl) derivatives under mild conditions, whereas the 6-chloro variant may favor electrophilic substitution at other positions .
- 6-Bromo and 6-chloro analogs are preferred for Suzuki-Miyaura cross-coupling due to the higher leaving-group ability of bromine compared to chlorine .
Pharmacological and Industrial Relevance
- Antimycobacterial Activity : Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate derivatives demonstrate moderate activity against Mycobacterium tuberculosis, attributed to the chloro group’s electron-withdrawing effects enhancing target binding .
- Receptor Agonists : Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate acts as a human constitutive androstane receptor (CAR) agonist, highlighting the role of aryl substituents in modulating biological activity .
- Market Demand : Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1) has a well-established market in Europe and Asia, driven by its use in antitumor and antimicrobial drug synthesis .
Key Research Findings
Synthetic Efficiency: Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate is synthesized via customized routes (e.g., Shanghai Ennopharm’s protocols), while analogs like the 6-bromo derivative require halogen-specific conditions (e.g., NBS in THF) .
Crystallographic Data: Derivatives such as ethyl 4-methylthio-2-oxo-2H-pyranoimidazo[1,2-a]pyridine-3-carboxylate exhibit planar fused-ring systems confirmed by X-ray diffraction (R-factor = 0.048), critical for structure-activity relationship studies .
Thermal Stability : Melting points vary significantly; for example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate melts at 69°C, whereas bulkier derivatives (e.g., ethyl 7,9-dimethyl-4-methylthio analogs) show higher thermal stability (mp 181–184°C) .
Biological Activity
Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazo ring fused with a pyridine structure. Its molecular formula is , with a molecular weight of approximately 224.64 g/mol. The compound appears as a solid with a melting point ranging from 79°C to 82°C, making it suitable for various applications in chemical synthesis and biological studies .
Enzyme Inhibition
Research indicates that this compound exhibits notable inhibition of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound could be utilized in pharmacology to modulate drug interactions .
Table 1: Inhibition Profile of this compound
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties . Although the exact mechanisms are not fully elucidated, its structural characteristics may contribute to its ability to inhibit cancer cell proliferation . Further research is needed to explore its efficacy against various cancer types.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This interaction can modulate enzyme activity or receptor functions, leading to diverse biological outcomes .
Case Studies
Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives, including this compound:
- Study on Antitubercular Activity : A set of imidazo[1,2-a]pyridine derivatives were screened for activity against Mycobacterium tuberculosis. While specific data on this compound was not highlighted, the broader class exhibited promising results with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains .
- In Vivo Pharmacokinetics : Another study assessed the pharmacokinetic profile of related compounds and indicated moderate in vivo activity in mouse models. This suggests potential for further development in therapeutic applications .
Applications and Future Directions
This compound has potential applications across various fields:
- Pharmaceutical Development : As a lead compound for developing drugs targeting cytochrome P450 enzymes and potential anticancer agents.
- Biochemical Research : Investigating enzyme inhibition and receptor binding to elucidate biological pathways.
- Agricultural Chemistry : Exploring its use in developing agrochemicals aimed at improving crop yields.
Q & A
Q. What is the standard synthetic route for Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via cyclocondensation of 2-aminopyridine with ethyl 2-chloroacetoacetate in refluxing ethanol (96%) for 6 hours. Critical parameters include:
- Solvent choice : Ethanol ensures solubility and facilitates cyclization.
- Reaction time : Prolonged reflux (6–8 h) improves yield by ensuring complete ring closure.
- Workup : Post-reaction, excess ethanol is evaporated, and the residue is partitioned between ether and water. The organic layer is dried (Na₂SO₄) and crystallized from ethanol, yielding ~45% pure product .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral features distinguish this compound?
Methodological Answer:
- ¹H NMR : Ethyl group signals (1.44 ppm, triplet; 4.44 ppm, quartet) and aromatic protons (7.41–9.41 ppm, multiplet/doublets) confirm the imidazo[1,2-a]pyridine core. The chlorine substituent deshields adjacent protons, shifting resonances upfield .
- IR : Ester carbonyl (C=O) at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
- HRMS : Molecular ion peak ([M+H]⁺) at m/z 265.04 (calculated for C₁₀H₁₀ClN₂O₂) .
Q. How is chromatographic purification performed to isolate high-purity product?
Methodological Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to resolve unreacted starting materials.
- Recrystallization : Ethanol-water mixtures (4:1) yield needle-like crystals with >98% purity, verified by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does the 5-chloro substituent influence electronic properties and reactivity in downstream functionalization?
Methodological Answer: The electron-withdrawing chlorine:
- Reduces electron density at positions 6 and 8, directing electrophilic substitutions (e.g., nitration) to position 2.
- Enhances stability : DFT calculations (B3LYP/6-31G*) show a 0.15 eV increase in HOMO-LUMO gap compared to non-chlorinated analogs, reducing oxidative degradation .
- Facilitates cross-coupling : Suzuki-Miyaura reactions at position 3 require Pd(PPh₃)₄ and K₂CO₃ in DMF (80°C, 12 h) due to decreased steric hindrance .
Q. How can contradictory biological activity data (e.g., PI3K inhibition in different cell lines) be resolved?
Methodological Answer:
- Isoform-specific assays : Use recombinant PI3Kα/β/γ/δ enzymes to isolate target inhibition (e.g., HS-173, a derivative, shows IC₅₀ = 6 nM for PI3Kα vs. >1 µM for PI3Kβ) .
- Cell-line validation : Compare activity in PTEN-null vs. wild-type models (e.g., HS-173 reduces Akt phosphorylation in PANC-1 cells but not in PTEN⁺⁺ HepG2) .
- Metabolic stability : Assess hepatic clearance (e.g., microsomal t₁/₂ > 60 min) to rule out pharmacokinetic variability .
Q. What computational strategies guide rational design of derivatives with improved binding affinity?
Methodological Answer:
- Molecular docking : AutoDock Vina screens derivatives against PI3Kα (PDB: 4L23). Key interactions:
- Ester carbonyl forms hydrogen bonds with Val851.
- Chlorine occupies a hydrophobic pocket near Met772.
- QSAR modeling : Hammett constants (σₚ) for substituents at position 5 correlate with IC₅₀ (R² = 0.89) .
Q. How are structural ambiguities resolved when NMR data conflicts with theoretical predictions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
